phenylhydrazine;sulfuric acid

Catalog No.
S1899353
CAS No.
52033-74-6
M.F
C12H18N4O4S
M. Wt
314.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
phenylhydrazine;sulfuric acid

CAS Number

52033-74-6

Product Name

phenylhydrazine;sulfuric acid

IUPAC Name

phenylhydrazine;sulfuric acid

Molecular Formula

C12H18N4O4S

Molecular Weight

314.36 g/mol

InChI

InChI=1S/2C6H8N2.H2O4S/c2*7-8-6-4-2-1-3-5-6;1-5(2,3)4/h2*1-5,8H,7H2;(H2,1,2,3,4)

InChI Key

GSKCKIQJTWVQLR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NN.C1=CC=C(C=C1)NN.OS(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)NN.C1=CC=C(C=C1)NN.OS(=O)(=O)O

Phenylhydrazine; sulfuric acid is a compound formed by the combination of phenylhydrazine and sulfuric acid. Phenylhydrazine itself is an organic compound with the formula C6H5NHNH2C_6H_5NHNH_2, characterized by its hydrazine functional group attached to a phenyl ring. This compound is known for its reactivity, particularly in forming hydrazones and as a reagent in various organic synthesis reactions. When combined with sulfuric acid, it can undergo several chemical transformations, making it valuable in both research and industrial applications.

Phenylhydrazinium sulfate is a suspected carcinogen and mutagen. It can be toxic upon inhalation, ingestion, or skin contact.

  • Toxicity: Limited data available on specific toxicity values. However, due to the presence of phenylhydrazine, it should be handled with caution and appropriate personal protective equipment should be worn.

  • Oxidation Reactions: Phenylhydrazine can be oxidized in the presence of sulfuric acid, resulting in products such as phenylhydrazone derivatives or other nitrogen-containing compounds .
  • Formation of Sulfonates: The reaction of phenylhydrazine with sulfuric acid can yield sulfonated derivatives, which are important intermediates in organic synthesis .
  • Kinetic Studies: Studies have shown that the reaction kinetics of phenylhydrazine with bromine in sulfuric acid solution can be described by pseudo-second-order kinetics, indicating its significant reactivity under these conditions .

Phenylhydrazine has been studied for its biological properties, particularly its effects on blood and cellular metabolism. It is known to induce hemolytic anemia in experimental models due to its ability to generate reactive oxygen species and affect red blood cell integrity. Additionally, it has been used in studies investigating neurotoxicity and oxidative stress .

The synthesis of phenylhydrazine; sulfuric acid typically involves several steps:

  • Starting Materials: The process often begins with sulfanilic acid or aniline as the initial raw materials.
  • Diazotization: The first step involves diazotization, where sodium nitrite is added to a solution of the amine under acidic conditions to form a diazonium salt.
  • Reduction: The diazonium salt is then reduced using sodium metabisulfite at controlled temperatures and pH levels to produce phenylhydrazine.
  • Reaction with Sulfuric Acid: Finally, this phenylhydrazine is treated with sulfuric acid under heating conditions to yield the desired compound .

Phenylhydrazine; sulfuric acid has several applications:

  • Organic Synthesis: It serves as a key reagent for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Analytical Chemistry: This compound is used in spectrophotometric methods for determining certain analytes due to its ability to form colored complexes .
  • Biochemical Research: Its role in studying oxidative stress and hemolytic conditions makes it valuable in biomedical research.

Research on the interactions of phenylhydrazine; sulfuric acid focuses on its reactivity with other chemical species. For instance, studies have explored its interaction with thionin and sodium nitrite, demonstrating its utility in spectrophotometric assays . Furthermore, investigations into its kinetics reveal insights into reaction mechanisms that are crucial for understanding its behavior in biological systems .

Several compounds share structural or functional similarities with phenylhydrazine; sulfuric acid. Here are some notable examples:

Compound NameStructure/FunctionalityUniqueness
HydrazineSimple hydrazine compoundLess stable and more reactive than phenylhydrazine.
4-AminophenolAn aromatic amineUsed as an intermediate but lacks hydrazone formation capability.
PhenylhydrazoneDerived from aldehyde and phenylhydrazineForms through condensation reactions; not acidic like phenylhydrazine; sulfuric acid.
4-Sulfonic Acid PhenylhydrazineSulfonated derivative of phenylhydrazineHigher solubility and reactivity compared to non-sulfonated forms.

Phenylhydrazine; sulfuric acid is unique due to its specific combination of hydrazine reactivity and sulfonation properties, making it particularly useful in synthetic organic chemistry and biological research contexts.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

52033-74-6

Dates

Modify: 2023-08-16

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